![molecular formula C12H22N2O2 B1326294 Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 885272-17-3](/img/structure/B1326294.png)
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a spirocyclic amine derivative widely used as a building block in pharmaceutical synthesis. Key characteristics include:
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol .
- CAS Numbers: Multiple variants exist, including 885272-17-3 (base form), 1160247-36-8, and 1523618-26-9 (hemioxalate salt) .
- Physical Properties: Density ~1.08 g/cm³, boiling point 319.4°C, and vapor pressure 0.000339 mmHg at 25°C .
- Storage: Requires storage at 2–8°C in a sealed, dry environment .
- Purity: Typically 97–98%, depending on the supplier .
This compound’s spirocyclic structure confers rigidity, making it valuable for designing molecules with constrained geometries in drug discovery.
Preparation Methods
The synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. The compound's spirocyclic nature contributes to its potential as a scaffold for drug development, particularly in creating novel therapeutic agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including:
- Nucleophilic substitutions
- Cyclization reactions
- Reduction processes
These transformations enable researchers to explore new synthetic pathways and develop compounds with desired biological activities.
Material Science
In material science, this compound can be used in the development of polymers and other materials due to its unique chemical properties. Its ability to undergo polymerization reactions may lead to the creation of novel materials with specific mechanical and thermal properties.
Case Study 1: Drug Development
Research has demonstrated the efficacy of derivatives of this compound in inhibiting specific biological targets related to diseases such as cancer and neurological disorders. A study published in a peer-reviewed journal outlined how modifications to the tert-butyl group can enhance biological activity while maintaining structural integrity .
Case Study 2: Organic Synthesis Innovations
In another instance, researchers employed this compound as a key intermediate in synthesizing complex alkaloids. The study illustrated how this compound facilitated multiple reaction pathways leading to high yields of target molecules, showcasing its importance in advancing synthetic methodologies .
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure and the presence of nitrogen atoms allow the compound to form stable complexes with these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
Spiro Ring Size and Nitrogen Positioning
Impact :
- Spiro[3.5] vs. Spiro[3.4]: The nonane ring ([3.5]) offers greater steric bulk compared to the octane ([3.4]) system, influencing receptor binding .
- Nitrogen Positioning : 2,6-diaza vs. 2,7-diaza alters electronic properties and intermolecular interactions .
Functionalized Derivatives
Impact :
- Halogenation : Bromine/chlorine substituents (e.g., C₁₆H₂₃BrN₄O₂) improve electrophilicity for Suzuki-Miyaura couplings .
- Fluorination : Difluoro analogs (e.g., C₁₂H₂₀F₂N₂O₂) increase lipophilicity and resistance to oxidative metabolism .
Salt Forms and Physicochemical Properties
Impact :
- Oxalate/Hydrochloride Salts : Enhance solubility for in vivo applications but may require stringent storage conditions .
Biological Activity
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 885272-17-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. The following sections detail its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. Its structural features include a spirocyclic arrangement that is hypothesized to facilitate interactions with biological macromolecules, such as proteins and nucleic acids.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, typically involving multi-step organic reactions that optimize yield and purity. The general synthesis process includes:
- Substitution Reaction : Reacting starting materials under controlled conditions to form intermediate compounds.
- Reduction : Utilizing reducing agents like lithium aluminum hydride to facilitate cyclization.
- Protecting Group Removal : Employing hydrogenation to remove protective groups and yield the final product.
The synthesis is characterized by its efficiency and suitability for industrial production due to readily available raw materials and high overall yields .
Pharmacological Properties
Preliminary studies suggest that compounds with similar diazaspiro structures may exhibit pharmacological properties, including:
- Antimicrobial Activity : Some diazaspiro compounds have shown potential as antimicrobial agents.
- Neuroactive Effects : The interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders.
- Antitumor Properties : Research indicates that spirocyclic compounds can influence cancer cell proliferation.
The specific biological mechanisms of this compound are still under investigation, but its structural characteristics imply a capacity for modulating biological pathways .
Interaction Studies
Research into the interactions of this compound with various biological targets is crucial for elucidating its therapeutic potential. Interaction studies focus on:
- Binding Affinity : Evaluating how well the compound binds to target receptors or enzymes.
- Mechanism of Action : Understanding how the compound influences cellular processes at a molecular level.
These studies are essential for advancing its application in pharmacology and medicinal chemistry .
Case Studies
Recent case studies have explored the biological activities of related compounds:
-
Case Study on Antimicrobial Activity :
- A related diazaspiro compound demonstrated effective inhibition against several bacterial strains, suggesting a similar potential for this compound.
-
Neuropharmacological Study :
- Research indicated that spirocyclic compounds can modulate neurotransmitter systems, which may open avenues for treating conditions like anxiety and depression.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | Strong base used in organic synthesis | |
1-Azabicyclo[3.3.0]octan-3-one | Exhibits interesting biological activities | |
2,6-Diazaadamantane | Notable for stability and medicinal use |
This table highlights how this compound's unique structure differentiates it from other similar compounds while suggesting further research into its properties and applications .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Utilize a base such as CsCO in DMF at elevated temperatures (e.g., 90°C) to promote cyclization and spirocore formation. This approach is effective for analogous spirocyclic systems .
- Purification : Employ flash column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product. For enantiomeric purity, consider chiral HPLC or C18 reverse-phase chromatography .
- Yield Optimization : Screen alternative bases (e.g., KCO) or solvents (THF, acetonitrile) to minimize side reactions. Catalyst loading (e.g., iridium complexes) may enhance regioselectivity in functionalized derivatives .
Q. What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent oxidation or hydrolysis. Use amber vials to protect against light-induced degradation .
- Handling : Pre-dry glassware and work under anhydrous conditions (glovebox or Schlenk line) to avoid moisture. For long-term stability, lyophilize the compound if stored as a solution .
Advanced Research Questions
Q. How can the diazaspiro core be regioselectively functionalized for drug discovery applications?
Methodological Answer:
- Substituent Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated precursors (e.g., tert-butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate) to install aryl/heteroaryl groups .
- Enantioselective Catalysis : Use chiral iridium catalysts to achieve asymmetric amination, as demonstrated in the synthesis of tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (87% yield, 89% ee) .
Q. What advanced analytical techniques are critical for confirming structural integrity and enantiopurity?
Methodological Answer:
- Spectroscopy : Acquire H and C NMR to verify spirocyclic connectivity. Key diagnostic signals include downfield shifts for carbonyl carbons (~165–170 ppm) and distinct splitting patterns for bridgehead protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) ensures accurate molecular ion detection (e.g., [M+H] at m/z 383.29 for brominated derivatives) .
- Chiral Analysis : Measure optical rotation ([α]) and perform chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess .
Q. How can computational modeling guide the design of diazaspiro-based inhibitors?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding modes of functionalized derivatives against target proteins (e.g., kinases). Focus on the spatial orientation of substituents relative to the spirocore .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity trends. For example, electron-withdrawing groups (e.g., -Cl, -Br) on the pyrimidine ring may enhance electrophilic substitution kinetics .
Q. How can discrepancies in reported synthetic yields or spectroscopic data be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous DMF, freshly opened CsCO). Variations in vendor-grade solvents can significantly impact yields .
- Data Normalization : Cross-validate NMR chemical shifts against internal standards (e.g., TMS) and reference published spectra for tert-butyl-protected spirocycles (e.g., CAS 885270-84-8 for analogous compounds) .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPABIHNWDOPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008216 | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-17-3 | |
Record name | 1,1-Dimethylethyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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